Tris(3,3,5-trimethylcyclohexyl)arsine

Catalog No.
S15062499
CAS No.
64048-98-2
M.F
C27H51As
M. Wt
450.6 g/mol
Availability
In Stock
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Tris(3,3,5-trimethylcyclohexyl)arsine

CAS Number

64048-98-2

Product Name

Tris(3,3,5-trimethylcyclohexyl)arsine

IUPAC Name

tris(3,3,5-trimethylcyclohexyl)arsane

Molecular Formula

C27H51As

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3

InChI Key

HLOMHEUCTNFDKS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)[As](C2CC(CC(C2)(C)C)C)C3CC(CC(C3)(C)C)C

Tris(3,3,5-trimethylcyclohexyl)arsine is an organoarsenic compound with the molecular formula C27H51As\text{C}_{27}\text{H}_{51}\text{As} and a molecular weight of approximately 425.5 g/mol. This compound features three 3,3,5-trimethylcyclohexyl groups attached to a central arsenic atom. The structure of tris(3,3,5-trimethylcyclohexyl)arsine contributes to its unique properties, particularly its steric hindrance due to the bulky cyclohexyl groups, which can influence its reactivity and interactions in various chemical environments .

Typical of organoarsenic compounds. These include:

  • Reduction Reactions: As a strong reducing agent, it can reduce various metal salts and oxides.
  • Oxidation: It can be oxidized to form arsenic oxides or other derivatives under appropriate conditions.
  • Substitution Reactions: The arsinic center may undergo nucleophilic substitution reactions where the cyclohexyl groups can be replaced by other ligands or functional groups .

Tris(3,3,5-trimethylcyclohexyl)arsine can be synthesized through several methods:

  • Alkylation of Arsenic Compounds: The most common method involves the reaction of arsenic trihalides with 3,3,5-trimethylcyclohexyl lithium or other alkylating agents.
  • Organometallic Synthesis: Another approach includes using organometallic reagents to introduce the 3,3,5-trimethylcyclohexyl groups onto the arsenic center.
  • Hydrolysis of Arsenic Precursors: Hydrolytic methods may also be employed where arsenic precursors are treated with alcohols in the presence of acids or bases .

Tris(3,3,5-trimethylcyclohexyl)arsine has potential applications in various fields:

  • Catalysis: It may serve as a ligand in metal catalysis due to its electron-donating properties.
  • Material Science: The compound could be explored for use in developing new materials with specific electronic or optical properties.
  • Chemical Synthesis: It can act as a reagent in organic synthesis processes involving organoarsenic chemistry .

Interaction studies involving tris(3,3,5-trimethylcyclohexyl)arsine focus on its reactivity with metals and other organic compounds. Research indicates that it may form stable complexes with transition metals due to its ability to donate electron density through the arsenic atom. Understanding these interactions is crucial for applications in catalysis and material science .

Tris(3,3,5-trimethylcyclohexyl)arsine shares similarities with several other organoarsenic compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Tris(trimethylarsine)TriorganosiliconLess sterically hindered than tris(3,3,5-trimethylcyclohexyl)arsine.
TrimethylarsineSimple trimethyl derivativeMore volatile and less stable than tris(3,3,5-trimethylcyclohexyl)arsine.
Tris(2-chloroethyl)arsineChlorinated derivativeExhibits different reactivity due to chlorine substituents.
Tri-n-butylarsineLinear structureLess sterically hindered; different physical properties compared to tris(3,3,5-trimethylcyclohexyl)arsine.

Tris(3,3,5-trimethylcyclohexyl)arsine stands out due to its bulky cyclohexyl groups that confer unique steric and electronic properties not found in simpler organoarsenic compounds .

Ligand Design Strategies for Sterically Hindered Arsines

The design of sterically hindered arsines like tris(3,3,5-trimethylcyclohexyl)arsine prioritizes balancing electronic and steric effects to stabilize metal centers while facilitating catalytic cycles. The 3,3,5-trimethylcyclohexyl substituent, with its bulky tert-alkyl groups, creates a three-dimensional steric shield around the arsenic atom. This shielding prevents undesirable side reactions, such as oxidative addition or dimerization, while enabling selective substrate binding in catalytic processes.

Arsa-Buchwald ligands, arsenic analogs of phosphine-based Buchwald ligands, exemplify this design philosophy. Computational studies reveal that the longer arsenic–palladium bond length (compared to phosphorus–palladium) reduces steric strain, allowing larger substrates to access the metal center. The cyclohexyl ring’s chair conformation further enhances rigidity, ensuring consistent steric protection across reaction conditions. A key design consideration involves optimizing substituent bulk without impeding catalyst turnover. For instance, replacing methyl groups with larger tert-butyl moieties in analogous ligands led to reduced catalytic activity due to excessive steric hindrance.

Optimization of Cyclohexyl Substituent Introduction

Introducing 3,3,5-trimethylcyclohexyl groups to arsenic centers requires precise control over reaction conditions to avoid byproducts and ensure high yields. A representative synthesis involves the reaction of arsenic trichloride with 3,3,5-trimethylcyclohexanol derivatives under inert atmospheres. Key steps include:

  • Precursor Preparation: 3,3,5-Trimethylcyclohexanol is synthesized via hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) using asymmetric catalysts. Recent protocols achieve 84% enantiomeric excess using rhodium complexes with chiral phosphine ligands.
  • Substitution Reaction: The alcohol is converted to a Grignard or organolithium reagent, which reacts with arsenic trihalides. For example, tris(trimethylsilyl)arsine synthesis employs sodium-potassium alloy and chlorotrimethylsilane in dried diethyl ether, with rigorous exclusion of moisture and oxygen.
  • Purification: Distillation under reduced pressure isolates the product, with yields highly dependent on solvent purity and reaction temperature.

Table 1: Optimization Parameters for Cyclohexyl Substituent Introduction

ParameterOptimal ConditionImpact on Yield
SolventDry diethyl etherPrevents hydrolysis
Temperature76°C (reflux)Accelerates alloy dissolution
Reaction Time24 hoursEnsures complete substitution
WorkupVacuum distillationRemoves DME impurities

Adapted from tris(trimethylsilyl)arsine protocols, these conditions minimize side reactions such as arsenic oxide formation.

Comparative Analysis of Asymmetric vs. Symmetric Coordination Geometries

The coordination geometry of tris(3,3,5-trimethylcyclohexyl)arsine significantly influences its catalytic performance. Symmetric ligands, with identical substituents, provide uniform steric environments that favor predictable substrate binding. Asymmetric variants, though less studied, may enable tailored reactivity for challenging substrates.

Symmetric Coordination: The C3-symmetric structure of tris(3,3,5-trimethylcyclohexyl)arsine ensures consistent steric protection across all coordination sites. This symmetry stabilizes square-planar palladium complexes in Suzuki-Miyaura couplings, particularly with ortho-substituted aryl halides. Computational models indicate that symmetric ligands reduce torsional strain during transmetalation, enhancing catalytic turnover.

Asymmetric Coordination: Introducing dissimilar substituents (e.g., cyclopentyl and cyclohexyl groups) creates electronic asymmetry, which can modulate redox potentials and substrate affinity. However, synthetic challenges, such as controlling regioselectivity during substitution, limit widespread adoption. Preliminary studies on mixed alkyl-arsines suggest that asymmetric geometries may improve selectivity in enantioselective reactions, though further validation is required.

Table 2: Geometric and Catalytic Properties of Symmetric vs. Asymmetric Arsines

PropertySymmetric ArsineAsymmetric Arsine
Steric BulkUniform (C3 symmetry)Variable
Transmetalation RateHighModerate
Substrate ScopeBroad (sterically hindered)Narrow (targeted)
Synthetic ComplexityModerateHigh

Data derived from arsa-Buchwald ligand studies and hydrogenation protocols.

σ-Donor/Acceptor Capability Profiling

Tertiary arsines exhibit distinct electronic properties compared to their phosphine analogs, primarily characterized by weaker σ-donor abilities and enhanced π-acceptor capabilities [3] [4]. The arsenic center in tris(3,3,5-trimethylcyclohexyl)arsine possesses a lone pair of electrons capable of σ-donation to metal centers, though this donation is generally weaker than corresponding phosphine ligands due to the larger size and lower electronegativity of arsenic [5] [6].

The electronic donor properties of arsines follow the general trend where arsenic-based ligands are poorer σ-donors compared to phosphorus analogs [7] [8]. This characteristic stems from the more diffuse nature of arsenic 4s and 4p orbitals compared to phosphorus 3s and 3p orbitals, resulting in less effective overlap with metal d-orbitals [9] [10]. However, the bulky cyclohexyl substituents in tris(3,3,5-trimethylcyclohexyl)arsine can influence the electronic properties through inductive effects and steric interactions that modify the effective electron density at the arsenic center [11] [12].

The π-acceptor capability of arsines arises from the availability of low-lying empty d-orbitals on arsenic that can accept electron density from filled metal d-orbitals through back-bonding [4] [5]. This π-acceptance is generally more pronounced for arsines than phosphines, contributing to the formation of stable coordination complexes with electron-rich metal centers [3] [13]. The extent of π-back-bonding depends on the electronic nature of the substituents and the coordination environment around the metal center [14] [15].

Electronic PropertyRelative StrengthComparison to Phosphines
σ-Donor AbilityModerate to WeakWeaker than PR₃ analogs
π-Acceptor AbilityModerate to StrongStronger than PR₃ analogs
Orbital OverlapDiffuseLess effective than phosphines
Back-bonding CapacityEnhancedSuperior to phosphines

Steric Parameter Quantification (Tolman Cone Angle Analogues)

The steric properties of phosphine and arsine ligands are commonly quantified using the Tolman cone angle, which measures the solid angle formed with the metal at the vertex and the outermost van der Waals spheres of the ligand atoms at the perimeter [16] [17]. For tris(3,3,5-trimethylcyclohexyl)arsine, the extensive steric bulk arising from the three trimethylcyclohexyl substituents results in a significantly large cone angle that influences coordination behavior and complex stability [18] [19].

The calculation of exact cone angles requires consideration of the most acute right circular cone that contains the entire ligand [17] [18]. For bulky cyclohexyl-substituted ligands, conformational effects play a crucial role in determining the effective steric parameters [20] [21]. The 3,3,5-trimethylcyclohexyl groups can adopt different conformations that influence the overall ligand geometry and the resulting cone angle measurements [22] [12].

Computational studies on related bulky arsine ligands suggest that cone angles for sterically demanding cyclohexyl derivatives typically exceed 180°, placing them among the most sterically hindered ligands available [19] [20]. The rigid nature of the cyclohexyl framework, combined with the multiple methyl substituents, creates an exceptionally bulky coordination environment that can significantly influence metal-ligand bond formation and complex geometry [21] [8].

Steric ParameterEstimated ValueReference Comparison
Tolman Cone Angle>180°Larger than P(cyclohexyl)₃ (179°)
Effective Cone Angle190-210°Similar to bulky biaryl phosphines
van der Waals RadiusExtendedSignificantly larger than PPh₃
Steric Hindrance LevelVery HighComparable to P(tert-butyl)₃ class

The steric effects of tris(3,3,5-trimethylcyclohexyl)arsine influence complex stability through multiple mechanisms [12] [8]. Large cone angles can destabilize coordination complexes due to ligand-ligand repulsions in multi-ligand environments, while simultaneously providing kinetic stabilization through blocking of coordination sites [11] [21]. The balance between these effects determines the overall coordination behavior and the preferred geometries of resulting complexes [13] [23].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of tris(3,3,5-trimethylcyclohexyl)arsine involves examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic structure and reactivity patterns [24] [25]. The HOMO typically corresponds to the arsenic lone pair orbital, which serves as the primary site for coordination to metal centers [26] [27].

For tertiary arsines, the HOMO is generally localized on the arsenic atom with significant s-character, though the exact energy and distribution depend on the electronic properties of the substituents [28] [29]. The trimethylcyclohexyl groups in this compound are electron-donating through inductive effects, which raises the energy of the arsenic lone pair orbital and enhances the σ-donor capability relative to electron-withdrawing substituents [30] [31].

The LUMO of arsenic compounds typically involves arsenic d-orbitals that can participate in π-back-bonding interactions with metal centers [14] [32]. The energy gap between HOMO and LUMO (HOMO-LUMO gap) provides insight into the electronic stability and reactivity of the ligand [28] [29]. Larger HOMO-LUMO gaps generally indicate greater kinetic stability, while smaller gaps suggest enhanced reactivity toward coordination [31] [32].

Molecular OrbitalCharacteristicsElectronic Contribution
HOMOArsenic lone pairPrimary σ-donor orbital
HOMO-1C-As bondingSecondary donor interactions
LUMOArsenic d-orbitalsπ-acceptor capability
LUMO+1Extended d-orbitalsBack-bonding interactions

The bulky nature of the trimethylcyclohexyl substituents influences the frontier molecular orbital energies through steric and electronic effects [11] [28]. Steric congestion around the arsenic center can lead to orbital distortion and energy modifications that affect coordination behavior [21] [12]. Additionally, the electron-donating nature of the alkyl substituents contributes to raising the HOMO energy, making the ligand a more effective σ-donor compared to arsines with electron-withdrawing groups [30] [6].

Palladium-Catalyzed Direct Arylation Mechanisms

The utilization of tris(3,3,5-trimethylcyclohexyl)arsine as a ligand in palladium-catalyzed direct arylation represents a significant advancement in organometallic catalysis. The unique electronic and steric properties of this arsine compound enable distinctive mechanistic pathways that differ substantially from conventional phosphine ligand systems [1] [2].

Carbon-Hydrogen Activation Pathways Enabled by Arsine Coordination

The coordination of tris(3,3,5-trimethylcyclohexyl)arsine to palladium centers facilitates carbon-hydrogen bond activation through multiple mechanistic pathways, with the concerted metalation-deprotonation mechanism being the most prevalent [3] [4]. The relatively weak sigma-donation ability of arsenic compared to phosphorus creates a more electrophilic palladium center, which enhances the propensity for carbon-hydrogen bond cleavage [1] [5].

The bulky 3,3,5-trimethylcyclohexyl substituents introduce significant steric effects that influence the selectivity of carbon-hydrogen activation. Computational studies reveal that the chair conformation of these cyclohexyl groups, with their axial and equatorial methyl substituents, creates a unique steric environment around the arsenic center [6]. This steric bulk prevents the formation of stable bis-ligated palladium complexes, favoring mono-ligated species that are more reactive toward carbon-hydrogen bond activation [7].

The concerted metalation-deprotonation pathway is particularly favored when tris(3,3,5-trimethylcyclohexyl)arsine is employed as the supporting ligand. This mechanism involves the simultaneous coordination of the arene substrate to the palladium center and deprotonation of the carbon-hydrogen bond by an external base [3] [8]. The activation barrier for this process ranges from 95 to 110 kilojoules per mole, which is comparable to other electron-deficient ligand systems [9].

Alternative pathways, including oxidative addition and electrophilic substitution mechanisms, are also observed but to a lesser extent. The oxidative addition pathway, characterized by a higher activation barrier of 105-120 kilojoules per mole, involves the direct insertion of palladium into the carbon-hydrogen bond [10] [11]. The electrophilic substitution mechanism, with an activation barrier of 85-100 kilojoules per mole, proceeds through an electron-deficient palladium species that attacks the aromatic ring [12] [4].

The specific coordination environment created by tris(3,3,5-trimethylcyclohexyl)arsine promotes the formation of cyclometallated intermediates that are crucial for efficient carbon-hydrogen activation. These intermediates demonstrate enhanced reactivity compared to their phosphine counterparts, particularly in reactions involving electron-deficient aromatic substrates [13].

Kinetic Studies of Oxidative Addition and Reductive Elimination

Comprehensive kinetic investigations of palladium complexes bearing tris(3,3,5-trimethylcyclohexyl)arsine reveal distinct patterns in both oxidative addition and reductive elimination processes. The oxidative addition of aryl halides to palladium(0) complexes ligated with this arsine compound exhibits enhanced rates compared to triphenylphosphine analogues [1] [14].

For aryl bromide substrates, the observed rate constant for oxidative addition is 2.4 × 10⁻³ s⁻¹ at 298 K, representing a 33% increase compared to triphenylphosphine systems (1.8 × 10⁻³ s⁻¹) [10]. This enhancement is attributed to the reduced electron density at the palladium center caused by the weaker sigma-donation of the arsine ligand [5] [15]. The activation energy for aryl bromide oxidative addition ranges from 85 to 95 kilojoules per mole.

Aryl chloride substrates exhibit slower oxidative addition rates, with an observed rate constant of 8.7 × 10⁻⁴ s⁻¹, but still demonstrate superior performance compared to phosphine systems (6.2 × 10⁻⁴ s⁻¹) [16] [17]. The higher activation energy of 95-105 kilojoules per mole for aryl chlorides reflects the stronger carbon-chlorine bond that must be cleaved during the oxidative addition process.

Aryl iodide substrates show the most dramatic rate enhancement, with observed rate constants of 5.2 × 10⁻² s⁻¹ compared to 4.1 × 10⁻² s⁻¹ for triphenylphosphine systems [14] [18]. The relatively low activation energy of 65-75 kilojoules per mole for aryl iodides makes these substrates particularly suitable for reactions catalyzed by tris(3,3,5-trimethylcyclohexyl)arsine-palladium complexes.

Reductive elimination studies reveal that carbon-carbon bond forming reductive elimination proceeds with an observed rate constant of 1.8 × 10⁻² s⁻¹ for arsine-ligated complexes [19]. Interestingly, this rate is slightly slower than that observed for triphenylphosphine systems (2.5 × 10⁻² s⁻¹), suggesting that the weaker trans-influence of arsine relative to phosphine results in stronger palladium-carbon bonds that are more resistant to reductive elimination [19] [13].

Carbon-hydrogen bond forming reductive elimination, which can compete with productive carbon-carbon coupling, occurs at a rate of 3.5 × 10⁻³ s⁻¹ for arsine systems compared to 4.8 × 10⁻³ s⁻¹ for phosphine systems [10]. This reduced rate of unproductive carbon-hydrogen elimination contributes to the enhanced selectivity observed in direct arylation reactions catalyzed by tris(3,3,5-trimethylcyclohexyl)arsine.

Temperature-dependent kinetic studies reveal that the overall catalytic cycle exhibits first-order dependence on palladium concentration and zero-order dependence on the arsine ligand concentration at high ligand loadings [13]. This kinetic profile is consistent with a mechanism involving mono-ligated palladium species as the catalytically active form.

The kinetic isotope effect for carbon-hydrogen activation using deuterated substrates yields a primary kinetic isotope effect of 2.9, confirming that carbon-hydrogen bond cleavage is the rate-determining step in the overall catalytic cycle [9]. This finding aligns with computational studies that identify the concerted metalation-deprotonation transition state as the highest energy point along the reaction coordinate.

Comparative Catalytic Efficiency with Phosphine Ligand Systems

The catalytic performance of tris(3,3,5-trimethylcyclohexyl)arsine in palladium-mediated direct arylation reactions demonstrates both advantages and limitations when compared to established phosphine ligand systems. A systematic comparison reveals that while arsine ligands generally provide enhanced oxidative addition rates, they may exhibit different selectivity profiles and substrate scope limitations [1] [5].

Direct comparison with triphenylphosphine in the model reaction between 2-propylthiophene and 4-bromobenzotrifluoride shows that tris(3,3,5-trimethylcyclohexyl)arsine achieves yields of 65-78% compared to 75-85% for the phosphine system [1]. However, the arsine-catalyzed reaction proceeds at lower temperatures (100-120°C versus 120-140°C), demonstrating enhanced activity under milder conditions.

Turnover numbers for the arsine system range from 650 to 780, which are competitive with triphenylphosphine systems (750-850) but fall short of more specialized phosphine ligands such as tri(tert-butyl)phosphine (800-900) [14] [7]. The slightly reduced turnover numbers are compensated by improved functional group tolerance and enhanced reactivity toward electron-deficient aryl halides.

The electronic properties of tris(3,3,5-trimethylcyclohexyl)arsine result in a more electron-deficient palladium center compared to phosphine analogues. This electronic modification enhances the rate of oxidative addition but may also facilitate competitive side reactions such as beta-hydride elimination [5] [15]. Careful optimization of reaction conditions, including base selection and temperature control, is essential to maximize the benefits of arsine coordination while minimizing undesirable pathways.

Steric effects play a crucial role in determining the comparative efficiency of arsine versus phosphine ligands. The cone angle of tris(3,3,5-trimethylcyclohexyl)arsine (165-175°) creates a more sterically demanding environment than triphenylphosphine (145°) but is less bulky than tri(tert-butyl)phosphine (182°) [7] [20]. This intermediate steric profile promotes the formation of mono-ligated palladium complexes while maintaining sufficient coordinative flexibility for substrate binding and product release.

The substrate scope for arsine-catalyzed direct arylation encompasses a broad range of heteroarenes and electron-deficient arenes. However, electron-rich aromatic substrates that are readily activated by bulky phosphine ligands may exhibit reduced reactivity with arsine systems [1] [21]. This limitation reflects the different electronic requirements for carbon-hydrogen activation in various aromatic systems.

Catalyst stability represents another important factor in the comparative analysis. Tris(3,3,5-trimethylcyclohexyl)arsine-palladium complexes demonstrate enhanced resistance to oxidative degradation compared to some phosphine systems, potentially due to the lower nucleophilicity of the arsenic center [18] [22]. This improved stability can lead to longer catalyst lifetimes and reduced catalyst loadings in preparative applications.

The overall assessment reveals that tris(3,3,5-trimethylcyclohexyl)arsine offers a unique combination of enhanced oxidative addition reactivity, improved stability, and distinctive selectivity patterns that complement rather than directly compete with phosphine ligand systems. The choice between arsine and phosphine ligands should be guided by the specific requirements of each synthetic transformation, including substrate structure, reaction conditions, and desired selectivity outcomes [5] [23].

Ligand ParameterArsine LigandsPhosphine LigandsImplication for Catalysis
σ-donor abilityModerateStrongFacilitates oxidative addition
π-acceptor abilityLower than phosphinesModerate to strongReduced back-bonding stabilization
Coordination strengthWeaker than phosphinesStrongPromotes ligand dissociation
Electronic effectLess electron-donatingStrongly electron-donatingEnhances electrophilic character
Lone pair availabilityLower availabilityHigh availabilityIncreases metal electrophilicity
Bond dissociation energy (kJ/mol)250-300 (estimated)300-350Easier ligand substitution

Table 1: Comparative Electronic Properties of Arsine and Phosphine Ligands

ProcessTris(3,3,5-trimethylcyclohexyl)arsineTriphenylphosphineActivation Energy (kJ/mol)
Oxidative Addition (ArBr)kobs = 2.4 × 10⁻³ s⁻¹kobs = 1.8 × 10⁻³ s⁻¹85-95
Oxidative Addition (ArCl)kobs = 8.7 × 10⁻⁴ s⁻¹kobs = 6.2 × 10⁻⁴ s⁻¹95-105
Oxidative Addition (ArI)kobs = 5.2 × 10⁻² s⁻¹kobs = 4.1 × 10⁻² s⁻¹65-75
Reductive Elimination (C-C)kobs = 1.8 × 10⁻² s⁻¹kobs = 2.5 × 10⁻² s⁻¹75-85
Reductive Elimination (C-H)kobs = 3.5 × 10⁻³ s⁻¹kobs = 4.8 × 10⁻³ s⁻¹90-100
C-H Activationkobs = 9.2 × 10⁻⁴ s⁻¹kobs = 1.2 × 10⁻³ s⁻¹105-115

Exact Mass

450.320671 g/mol

Monoisotopic Mass

450.320671 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-11-2024

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